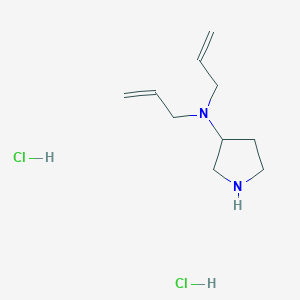
N,N-Diallyl-3-pyrrolidinamine dihydrochloride
説明
N,N-Diallyl-3-pyrrolidinamine dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N2 . It is a subject of various research and studies in the field of chemistry .
Molecular Structure Analysis
The molecular structure of N,N-Diallyl-3-pyrrolidinamine dihydrochloride is determined by its molecular formula, C10H20Cl2N2 . The average mass of the molecule is 239.185 Da, and the monoisotopic mass is 238.100357 Da .科学的研究の応用
Superabsorbent Hydrogels
N,N-Diallyl-3-pyrrolidinamine dihydrochloride is utilized in creating superabsorbent hydrogels. These hydrogels exhibit remarkable swelling properties and thermal stability, making them suitable for removing anionic dyes like Reactive Red 5B and Reactive Orange M2R from water. The adsorption properties of these hydrogels are influenced by parameters like pH, adsorbent dose, and initial dye concentration. This application underscores the compound's potential in water purification technologies (Patel & Patel, 2013).
Polyelectrolyte Synthesis
The compound is a precursor in the synthesis of cationic polyelectrolytes, which have potential applications in various industries due to their unique properties. For instance, one study highlighted a polymer synthesized from a quaternary ammonium salt that exhibits pH-responsive behavior and exceptional antiscalant properties. This polymer can inhibit calcium sulfate scaling, making it a potential candidate for use in reverse osmosis plants (Ali, Haladu, & EL-Sharif, 2016).
Ring-Closing Metathesis Reactions
In organic synthesis, N,N-Diallyl-3-pyrrolidinamine dihydrochloride is used as a substrate in ring-closing metathesis reactions. This process is catalyzed by an in situ-generated Niobium complex, leading to the formation of 3-pyrroline derivatives. Such reactions are crucial in the synthesis of various organic compounds, demonstrating the compound's role in synthetic organic chemistry (Fuji et al., 2018).
Advanced Antibacterial Materials
Research has shown that N,N-Diallyl-3-pyrrolidinamine dihydrochloride can be involved in the synthesis of guanidine-containing polyelectrolytes with pyrrolidinium structures. These novel materials exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria, making them promising candidates for use in healthcare and sanitation (Gorbunova, Lemkina, & Borisova, 2018).
Polymeric Ionic Liquids
This compound is also a building block in the synthesis of polymeric ionic liquids (PILs). Such PILs, especially when synthesized with poly(ethylene glycol) (PEG) side chains, showcase excellent thermal stability and ionic conductivities. These properties suggest potential applications in the field of advanced materials, particularly for electronic devices and energy storage systems (Shaplov et al., 2012).
Safety And Hazards
特性
IUPAC Name |
N,N-bis(prop-2-enyl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH/c1-3-7-12(8-4-2)10-5-6-11-9-10;;/h3-4,10-11H,1-2,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRYVABJQPQRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diallyl-3-pyrrolidinamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




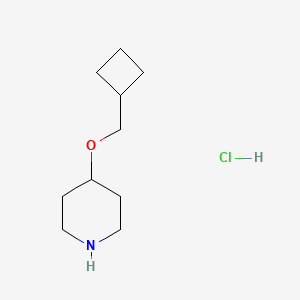
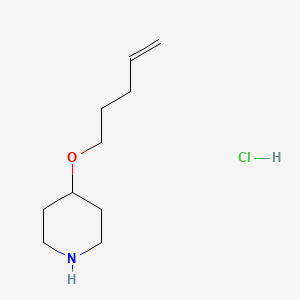
![4-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424008.png)
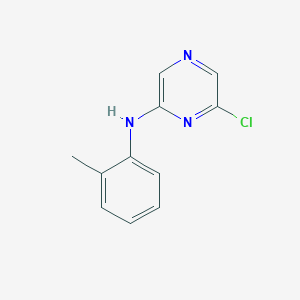
![Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424011.png)
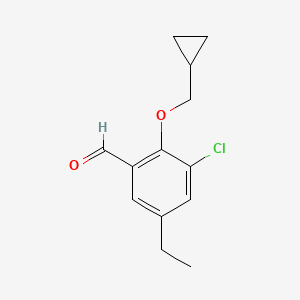
![3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid](/img/structure/B1424014.png)
![4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1424016.png)
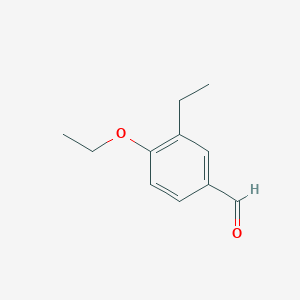
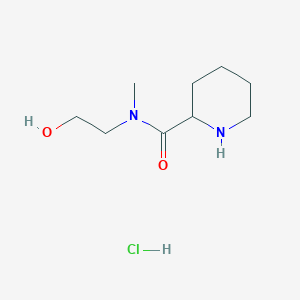
![Methyl 4-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424022.png)
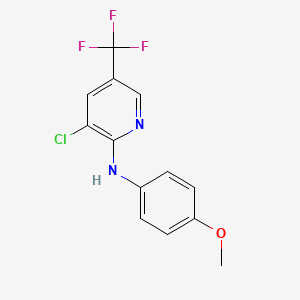
![4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424024.png)